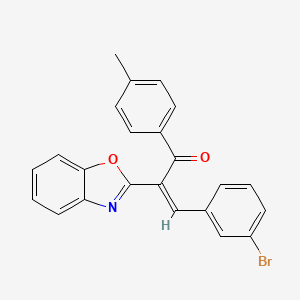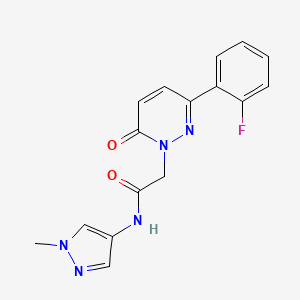![molecular formula C25H24N4O4 B12167863 (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12167863.png)
(5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a complex organic compound that features a benzofuran core, a pyrazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the pyrazine ring and the methoxyphenyl group. Key steps include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions involving piperazine derivatives.
Attachment of Methoxyphenyl Group: This step involves the use of methoxybenzaldehyde in a condensation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The hydroxyl group on the benzofuran core can undergo oxidation to form ketones or aldehydes.
Reduction: The methanone group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of benzofuran-3-yl alcohol derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.
Comparison with Similar Compounds
- (5-Hydroxy-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
- (5-Hydroxy-4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Uniqueness: The presence of the pyrazine ring in (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone distinguishes it from similar compounds. This structural feature may confer unique binding properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H24N4O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[5-hydroxy-4-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H24N4O4/c1-32-18-4-2-17(3-5-18)25(31)20-16-33-22-7-6-21(30)19(24(20)22)15-28-10-12-29(13-11-28)23-14-26-8-9-27-23/h2-9,14,16,30H,10-13,15H2,1H3 |
InChI Key |
XIPOXZRQEJBBFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCN(CC4)C5=NC=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{4-[(4-fluorophenyl)methoxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B12167780.png)

![7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12167788.png)
![{3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12167793.png)
![Propanedioic acid, 2-[2-(4-methylphenyl)hydrazinylidene]-, 1,3-diethyl ester](/img/structure/B12167807.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167811.png)
![4-hydroxy-6-methoxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12167817.png)
![N-[4-(acetylamino)phenyl]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B12167820.png)



![2,2,2-trifluoro-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B12167840.png)
![7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one](/img/structure/B12167844.png)
![N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12167852.png)
